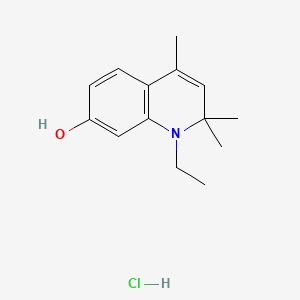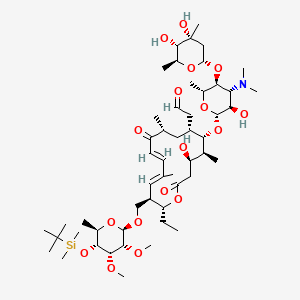
t-Butyldimethylsilyl Tylosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyldimethylsilyl Tylosin: is an intermediate used in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is significant in the field of organic chemistry and pharmaceuticals due to its role in the synthesis of antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin using t-Butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of t-Butyldimethylsilyl ethers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Análisis De Reacciones Químicas
Types of Reactions: t-Butyldimethylsilyl Tylosin undergoes several types of chemical reactions, including:
Substitution Reactions: The t-Butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Hydrolysis: The silyl ether can be hydrolyzed to regenerate the hydroxyl group in the presence of acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the t-Butyldimethylsilyl group.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the silyl ether.
Major Products Formed:
Substitution Reactions: The major products are the deprotected hydroxyl compounds.
Hydrolysis: The major product is the original hydroxyl compound.
Aplicaciones Científicas De Investigación
Chemistry: t-Butyldimethylsilyl Tylosin is used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis .
Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of labeled antibiotics for research purposes. It helps in studying the pharmacokinetics and pharmacodynamics of antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of antibiotics. It ensures the stability of intermediates during the synthesis process.
Mecanismo De Acción
The mechanism of action of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin. The t-Butyldimethylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis to ensure the integrity of the molecule .
Comparación Con Compuestos Similares
Trimethylsilyl Chloride: Another silylating agent used for protecting hydroxyl groups.
Triisopropylsilyl Chloride: Used for similar purposes but provides different steric hindrance.
Uniqueness: t-Butyldimethylsilyl Tylosin is unique due to its specific use in the synthesis of labeled antibiotics. Its bulky t-Butyldimethylsilyl group provides steric protection, making it more stable under various reaction conditions compared to other silylating agents .
Propiedades
Fórmula molecular |
C52H91NO17Si |
|---|---|
Peso molecular |
1030.4 g/mol |
Nombre IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-15-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H91NO17Si/c1-18-38-35(27-63-50-47(62-15)46(61-14)45(32(6)66-50)70-71(16,17)51(8,9)10)23-28(2)19-20-36(55)29(3)24-34(21-22-54)43(30(4)37(56)25-39(57)67-38)69-49-42(58)41(53(12)13)44(31(5)65-49)68-40-26-52(11,60)48(59)33(7)64-40/h19-20,22-23,29-35,37-38,40-50,56,58-60H,18,21,24-27H2,1-17H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,37-,38-,40+,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,52-/m1/s1 |
Clave InChI |
MWLOMMCRCQYUGF-XZAWMORCSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
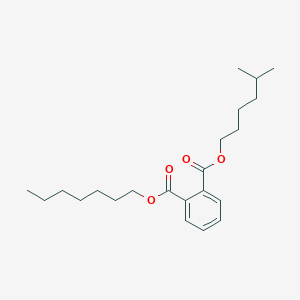
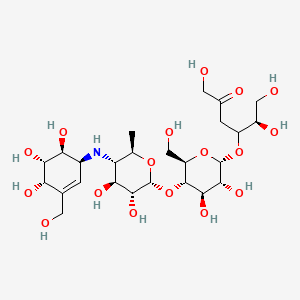
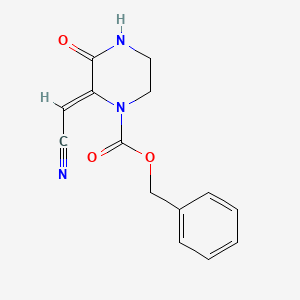

![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)



